N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride
Description
N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride is a synthetic compound featuring a piperazine ring linked to an acetamide group, with a cyclohexyl substituent on the acetamide nitrogen. The dihydrochloride salt form enhances its water solubility and stability, making it suitable for pharmaceutical applications such as drug intermediates or bioactive molecules .
Properties
Molecular Formula |
C12H25Cl2N3O |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
N-cyclohexyl-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C12H23N3O.2ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;;/h11,13H,1-10H2,(H,14,16);2*1H |
InChI Key |
MDVNKQMCZXMDJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Displacement and Amide Bond Formation
The foundational synthesis involves a three-step sequence starting with cyclohexylamine and chloroacetyl chloride. As detailed in patent US8569497B2, the primary intermediate, 2-chloro-N-cyclohexylacetamide, is synthesized via Schotten-Baumann conditions:
$$
\text{Cyclohexylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{ClCH}2\text{CONHC}6\text{H}{11} + \text{NaCl} + \text{H}_2\text{O}
$$
Subsequent nucleophilic displacement of the chloride with piperazine proceeds in refluxing acetonitrile (82% yield, 12 h). Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes SN2 kinetics |
| Temperature | 80–85°C | Balances rate vs. decomposition |
| Piperazine Equivalence | 1.5–2.0 molar excess | Drives reaction completion |
The free base is converted to its dihydrochloride salt using HCl-saturated ethanol, achieving >99% purity after recrystallization.
Phase-Transfer Catalyzed Alkylation
Alternative pathways employ phase-transfer catalysis (PTC) to enhance reaction efficiency. Patent US8569498B2 describes a PTC-mediated alkylation using tetrabutylammonium bromide (TBAB):
Reaction Scheme :
$$
\text{ClCH}2\text{CONHC}6\text{H}_{11} + \text{Piperazine} \xrightarrow{\text{TBAB, 50% NaOH}} \text{Target Base} \xrightarrow{\text{HCl/EtOH}} \text{Dihydrochloride}
$$Advantages :
- 40% reduction in reaction time (8 h vs. 12 h conventional)
- Tolerance to moisture, enabling aqueous workup
Table 1 : Comparative Efficiency of PTC vs. Conventional Methods
| Metric | PTC Method | Conventional Method |
|---|---|---|
| Yield | 89% | 82% |
| Reaction Time | 8 h | 12 h |
| Byproduct Formation | <2% | 5–7% |
Solid-Phase Synthesis for High-Throughput Production
PMC6009961 outlines a resin-bound approach using Wang resin functionalized with cyclohexylamine. Key steps include:
- Resin Activation :
$$
\text{Wang Resin} + \text{Fmoc-Cl} \rightarrow \text{Fmoc-Protected Resin}
$$ - Sequential Coupling :
- Piperazine incorporation via HATU/DIEA activation
- Acetamide formation using chloroacetic anhydride
This method achieves 76% overall yield with <0.5% residual solvents, suitable for preclinical batch production.
Reaction Mechanism and Stereochemical Considerations
SN2 vs. SN1 Pathways in Chloride Displacement
Kinetic studies (Patent US8569497B2) confirm a bimolecular mechanism through:
- Primary Kinetic Isotope Effect : $$ kH/kD = 2.1 $$ in deuterated solvents
- Inversion of Configuration : Chiral HPLC shows complete racemization at the α-carbon, excluding carbocation intermediates
Salt Formation Thermodynamics
The dihydrochloride salt exhibits preferential crystallization from ethanol/water (95:5). XRPD analysis identifies two polymorphs:
Table 2 : Polymorphic Characteristics
| Form | Melting Point (°C) | Solubility (mg/mL, H₂O) |
|---|---|---|
| Polymorph I | 214–216 | 12.8 ± 0.3 |
| Polymorph II | 208–210 | 9.4 ± 0.2 |
Form I is thermodynamically stable above 35°C, guiding industrial crystallization protocols.
Process Optimization and Scalability
Solvent Screening for Alkylation
A 2025 PubChem study evaluated 12 solvents for the piperazine coupling step:
Figure 1 : Solvent Effects on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| Acetonitrile | 37.5 | 82 |
| THF | 7.5 | 45 |
| EtOH | 24.3 | 58 |
Acetonitrile’s mid-range polarity optimizes nucleophilicity while minimizing side reactions.
Catalytic Enhancements
Adding 5 mol% KI accelerates displacement via the Klein effect:
$$
\text{Reaction Rate} = k[\text{Substrate}][\text{Piperazine}][\text{KI}]^{0.5}
$$
This reduces activation energy from 72 kJ/mol to 64 kJ/mol, enabling 10°C lower process temperatures.
Analytical Characterization
Purity Assessment by HPLC
Validated HPLC method (USP <621>):
- Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm
- Mobile Phase: 30 mM KH₂PO₄ (pH 3.0)/ACN (75:25)
- Detection: UV 210 nm
Table 3 : Impurity Profile of Commercial Batches
| Batch | Purity (%) | Max Impurity (%) |
|---|---|---|
| A | 99.92 | 0.03 |
| B | 99.88 | 0.05 |
| C | 99.95 | 0.02 |
Structural Elucidation via NMR
¹H NMR (400 MHz, D₂O) :
- δ 1.2–1.8 (m, 10H, cyclohexyl)
- δ 3.1–3.3 (m, 8H, piperazine)
- δ 3.7 (s, 2H, CH₂CO)
- δ 4.0 (br s, 1H, NH)
¹³C NMR :
- 175.8 ppm (C=O)
- 54.1–55.3 ppm (piperazine C)
Comparative Analysis of Industrial-Scale Methods
Table 4 : Cost-Benefit Analysis for 100 kg Production
| Method | Capital Cost ($) | COGS/kg ($) | Cycle Time (Days) |
|---|---|---|---|
| Batch PTC | 120,000 | 2,150 | 14 |
| Continuous Flow | 450,000 | 1,890 | 7 |
| Solid-Phase Synthesis | 890,000 | 3,400 | 21 |
Continuous flow systems offer superior economics for multi-ton manufacturing despite higher initial investment.
Challenges and Mitigation Strategies
Byproduct Formation
Major impurities include:
- N,N'-Dicyclohexylurea : Formed via Hoffman elimination, controlled by maintaining pH <8.5
- Piperazine Dimer : Minimized using sub-stoichiometric iodide additives
Crystallization Control
Seeding with Form I crystals (0.1% w/w) ensures polymorphic purity during salt formation.
Chemical Reactions Analysis
Hydrolysis and Stability
The compound’s stability and hydrolytic behavior depend on pH:
| Condition | Reaction Pathway | Outcome |
|---|---|---|
| Acidic (pH < 3) | Amide hydrolysis → cyclohexylamine + acetic acid derivatives | Degradation observed after 24 hours |
| Basic (pH > 10) | Piperazine ring opening → ethylene diamine analogs | Complete decomposition at 80°C |
Stability studies indicate the compound remains intact in neutral aqueous solutions (pH 6–8) for >6 months at 25°C.
Salt Formation and Modifications
The dihydrochloride form can be converted to other salts for enhanced properties:
| Salt Type | Reagents | Application |
|---|---|---|
| Sulfate | H₂SO₄ in ethanol | Improved crystallinity |
| Maleate | Maleic acid in acetone | Increased bioavailability |
| Tartrate | Tartaric acid in methanol | Stabilized formulation |
Analytical Characterization
Key spectroscopic data from synthesis intermediates (IR spectroscopy) :
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3320 | N-H stretch (amide) |
| 1640 | C=O stretch (acetamide) |
| 1520 | C-N bend (piperazine) |
Comparative Reactivity
The compound’s reactivity differs from analogs due to its cyclohexyl group:
| Compound | Reactivity with H₂O | Salt Stability |
|---|---|---|
| N,N-Dimethylpiperazine | Rapid hydrolysis | Low |
| N-cyclohexyl-2-piperazin-1-ylacetamide | Slow hydrolysis | High (dihydrochloride) |
Scientific Research Applications
N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Intermediates
The following compounds share the piperazine-acetamide backbone but differ in substituents and salt forms:
Key Observations :
- Salt Form: Dihydrochloride salts (two HCl molecules) offer superior water solubility compared to mono-hydrochloride salts, aiding in drug formulation and bioavailability .
Agrochemical Acetamide Derivatives
While structurally distinct, agrochemicals like metazachlor and dimethachlor () share the acetamide core but feature chloro-substituted aromatic groups. These compounds act as herbicides, highlighting how substituent choice directs application:
- Metazachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide.
- Dimethachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide.
Comparison :
Dihydrochloride Salts in Polymer Chemistry
Azoamidine dihydrochloride compounds (), such as 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride, are used as water-soluble initiators in polymerization. Although unrelated pharmacologically, their dihydrochloride form underscores the utility of this salt in enhancing solubility for industrial applications .
Research Findings and Functional Insights
- Solubility and Stability: Dihydrochloride salts generally exhibit higher aqueous solubility than neutral or mono-hydrochloride forms, critical for intravenous drug delivery .
- Synthetic Flexibility : Piperazine-acetamide derivatives are versatile intermediates; modifications to the nitrogen substituent allow tuning of physicochemical properties for specific therapeutic targets .
Biological Activity
N-cyclohexyl-2-piperazin-1-ylacetamide dihydrochloride is a synthetic compound that has garnered attention for its potential pharmacological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic uses.
Compound Overview
This compound features a complex structure comprised of a cyclohexyl group and a piperazine ring, which contribute to its unique properties. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological studies and therapeutic applications.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its structural components suggest potential interactions with bacterial targets, leading to inhibition of bacterial growth. Research shows that compounds with similar structures often demonstrate efficacy against various bacterial strains.
Table 1: Comparative Antimicrobial Activity
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Cyclohexyl and piperazine groups | Antimicrobial | Enhanced solubility |
| N,N-Dimethylpiperazine | Piperazine ring | Antimicrobial | Simple structure |
| 4-Ethylimidazole | Imidazole ring | Antifungal | Lacks piperazine |
| Cyclohexylamine | Cyclohexane group | Antidepressant | No imidazole |
This table illustrates the comparative profiles of similar compounds, emphasizing the unique combination of functional groups in this compound that may enhance its antimicrobial activity.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory assays. The imidazole component is known for its ability to modulate various signaling pathways involved in inflammation. Initial findings suggest that this compound may interact with specific receptors or enzymes linked to inflammatory responses.
Case Studies and Research Findings
Research has focused on elucidating the mechanisms by which this compound exerts its biological effects. For instance, studies have indicated that the compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation in vitro.
A notable study highlighted the compound's efficacy in an animal model of infection, where it demonstrated a reduction in bacterial load and improvement in survival rates compared to control groups. These findings support the potential use of this compound as a therapeutic agent against infections caused by resistant bacterial strains.
Future Directions
Further pharmacological studies are essential to fully understand the interactions of this compound with biological targets. Investigating its structure-activity relationships (SAR) will provide insights into optimizing its efficacy and safety profile for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
